
Water phosphine
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Overview
Description
Water phosphine refers to phosphine (PH₃) in aqueous environments, a colorless, flammable, and highly toxic gas with a distinct garlic-like odor. Structurally analogous to ammonia (NH₃), phosphine exhibits significantly lower water solubility (16 mg/L at 20°C) and weaker basicity due to weaker hydrogen bonding . It forms via microbial activity in anaerobic environments or through chemical reactions, such as the hydrolysis of calcium phosphide (Ca₃P₂ + 6H₂O → 3Ca(OH)₂ + 2PH₃) .
Phosphine exists in a -3 oxidation state, making it a potent reducing agent. Despite its low ambient concentrations (trace atmospheric gas), reduced phosphorus compounds like PH₃ account for 10–20% of dissolved phosphorus in certain aquatic systems, such as Florida wetlands, challenging the traditional view that phosphate (PO₄³⁻, +5 oxidation state) dominates the phosphorus cycle . Its toxicity and role in biogeochemical processes, including interactions with methanogenesis and carbon cycling, underscore its environmental significance .
Scientific Research Applications
It appears you're asking about the applications of phosphine in the context of water activation and radical generation, rather than a compound called "water phosphine." Phosphine (PH3) has diverse applications across various scientific and industrial fields .
Scientific Research Applications
- Organophosphorus Chemistry: Phosphine serves as a precursor in creating many organophosphorus compounds . For instance, it reacts with formaldehyde and hydrogen chloride to produce tetrakis(hydroxymethyl)phosphonium chloride, which is used in the textile industry . Additionally, phosphine can undergo hydrophosphination with alkenes to form various phosphines .
- Microelectronics: Phosphine is used in the semiconductor industry as a dopant and as a precursor for depositing compound semiconductors like gallium phosphide and indium phosphide .
- Pest Control: Phosphine is used as a fumigant because it is lethal to insects and rodents, but degrades to non-toxic phosphoric acid . Farm applications use pellets of aluminum phosphide, calcium phosphide, or zinc phosphide, which release phosphine upon contact with atmospheric water or stomach acid .
- Photocatalysis: Phosphine radical cations can act as tunable mediators in photoredox catalysis for generating carbon- and heteroatom-centered radicals . It can activate water under mild conditions, generating a metal-free PR3–H2O radical cation intermediate . This system's unique hydrogen atom-reducing ability has been verified through direct skeletal editing of quinolines .
- Role in Eutrophication: Phosphine may play a role in algal blooms or eutrophication in lakes . It is produced in sediments, with its production linked to microbial reduction of phosphorus-containing substances in anaerobic environments such as eutrophic lakes, coastal areas, and wetlands .
- Other Applications: Phosphine derivatives are used to develop drugs and pesticides . It is also used in the plastics industry and in the production of flame retardants .
Mechanism of Action
Phosphine primarily acts as a redox toxin, causing cell damage by inducing oxidative stress and mitochondrial dysfunction. It disrupts metabolism and oxidative phosphorylation, leading to cell hypoxia and circulatory failure . The mitochondrial dihydrolipoamide dehydrogenase complex is a key molecular target involved in phosphine’s toxic effects .
Comparison with Similar Compounds
Key Phosphorus Compounds in Aquatic Systems
Phosphine (PH₃) is compared to phosphate, phosphite, hypophosphite, and phosphonates based on oxidation state, solubility, reactivity, and environmental impact.
Note: logP for PH₃ inferred from phosphine derivatives (e.g., pure phosphines have logP ~3.82) .
Reactivity and Stability
- Phosphine : Strong reducing agent; reacts with oxidants to form PO₄³⁻. Hydrolyzes slowly in water, releasing H₂ .
- Phosphate : Stable in oxic conditions; precipitates with metals (e.g., Fe³⁺, Al³⁺) .
- Phosphite : Oxidizes to phosphate; less studied in adsorption processes .
- Phosphonates : Resist hydrolysis due to C–P bonds; persistent in wastewater .
Environmental Impact
- Phosphine : Toxic to aerobic organisms but critical in anaerobic phosphorus cycling .
- Phosphate : Causes eutrophication; extensively targeted in water treatment .
- Phosphonates : Accumulate in ecosystems; challenge conventional removal methods .
Research Findings and Data Analysis
Redox States and Prevalence
- Reduced phosphorus species (PH₃, phosphite, hypophosphite) constitute 10–20% of dissolved phosphorus in Florida waters, suggesting a globally underestimated role in the phosphorus cycle .
- Phosphine concentrations correlate with thermodynamic equilibrium from disproportionation reactions of reduced P species .
Solubility and Adsorption
- Phosphate adsorbents (e.g., biochar, metal oxides) are well-researched due to high solubility and eutrophication risks .
- Phosphine’s low solubility limits adsorption studies; most research focuses on gas-phase removal .
Lipophilicity and Bioavailability
- Phosphine-borane complexes exhibit lower logP (2.16) compared to pure phosphines (3.82), impacting their distribution in biological systems .
Implications for Environmental Science and Industry
- Water Treatment : Phosphate removal dominates research, but emerging data on reduced P species necessitate tailored strategies for PH₃ and phosphite .
- Biogeochemical Cycles: Reduced P compounds may influence global carbon fluxes and methanogenesis, requiring integrated monitoring .
- Toxicity Management : PH₃’s toxicity demands stringent controls in industrial and agricultural settings .
Conclusion Water phosphine (PH₃) exhibits unique physicochemical and ecological properties distinct from other phosphorus compounds. Its role in redox cycling and microbial processes highlights the need for expanded research on reduced phosphorus species in aquatic systems. Comparative data underscore the importance of developing multifunctional adsorbents and monitoring tools to address the full spectrum of phosphorus pollution.
Chemical Reactions Analysis
2.1. Formation of Phosphine from Phosphorus and Water
Phosphine can be produced through the disproportionation reaction of white phosphorus (P₄) when heated with water:
P4(s)+6H2O(g)→4PH3(g)+2H3PO4(aq)
This reaction demonstrates that one molecule of solid phosphorus reacts with six molecules of water to yield four molecules of phosphine gas and two molecules of phosphoric acid in aqueous form. This process is classified as a redox reaction, where phosphorus undergoes both oxidation and reduction .
2.2. Reaction of Phosphine with Water
Phosphine reacts with water primarily under high temperature and pressure conditions, leading to the formation of phosphoric acid and hydrogen gas:
PH3(g)+4H2O→H3PO4(aq)+4H2(g)
This reaction indicates that phosphine can act as a reducing agent, facilitating the production of hydrogen gas alongside phosphoric acid .
2.3. Hydrolysis of Metal Phosphides
Another significant reaction involving water phosphine is the hydrolysis of metal phosphides, such as calcium phosphide (Ca₃P₂):
Ca3P2+6H2O→3Ca(OH)2+2PH3
In this reaction, calcium phosphide reacts with water to produce calcium hydroxide and phosphine gas .
Photocatalytic Reactions Involving this compound
Recent studies have explored the photocatalytic activation of water using phosphines under mild conditions. This process involves the generation of radical cation intermediates that facilitate hydrogen atom transfer to various organic substrates:
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The reaction generates a metal-free PR₃–H₂O radical cation intermediate.
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Subsequent homolytic cleavage of O–H bonds occurs, allowing for the transfer hydrogenation of π systems.
This innovative approach highlights the versatility of phosphines in catalyzing chemical transformations without the need for metal catalysts .
Q & A
Basic Research Questions
Q. What are the best practices for sampling and preserving aqueous phosphine (PH₃) to minimize volatilization and degradation during environmental studies?
- Methodological Answer : Immediate analysis is critical due to PH₃'s volatility. For field sampling, use airtight containers flushed with inert gases (e.g., nitrogen) and maintain low temperatures (4°C). Chemical stabilization with copper sulfate (CuSO₄) traps PH₃ via complexation, reducing losses . Pretreatment protocols should include purging dissolved gases into a trapping medium (e.g., acidic iodine solution) for subsequent chromatographic analysis .
Q. How can researchers differentiate between biogenic and anthropogenic sources of phosphine in water systems?
- Methodological Answer : Isotopic fingerprinting (δ³¹P or δ¹⁵N) of PH₃ and correlative microbial community analysis (e.g., 16S rRNA sequencing) can distinguish microbial production (common in anaerobic sediments) from industrial discharges. Controlled laboratory experiments with microbial inhibitors (e.g., sodium azide) further isolate biotic contributions .
Q. What analytical techniques are most reliable for quantifying trace phosphine in water, and what are their limitations?
- Methodological Answer : Gas chromatography with pulsed flame photometric detection (GC-PFPD) offers sensitivity down to 0.1 ng/L but requires rigorous calibration against certified standards. Colorimetric methods (e.g., molybdenum blue assay) are cost-effective but prone to interference from coexisting phosphorus species like phosphate (PO₄³⁻). Cross-validation using multiple techniques (e.g., GC and NMR) improves accuracy .
Advanced Research Questions
Q. How can experimental designs address the dynamic interplay between phosphine, eutrophication, and phosphorus cycling in aquatic ecosystems?
- Methodological Answer : Mesocosm studies with controlled variables (e.g., nutrient loading, redox conditions) allow real-time monitoring of PH₃ and its oxidation products (e.g., PO₄³⁻). High-frequency sampling paired with kinetic modeling (e.g., Monod equations) elucidates PH₃ turnover rates. Synchrotron-based XANES can track phosphorus speciation in sediments .
Q. What statistical approaches resolve false-positive signals in phosphine detection, as seen in contested studies (e.g., Venus atmosphere analysis)?
- Methodological Answer : Orthogonal validation (e.g., combining GC-MS with tunable diode laser spectroscopy) reduces artifacts. For spectral data, principal component analysis (PCA) and bootstrapping algorithms distinguish noise from true signals. Replicating analyses with blinded datasets minimizes confirmation bias .
Q. How do transition metals in water influence phosphine stability, and what experimental methods probe these interactions?
- Methodological Answer : PH₃ reacts with metals (e.g., Fe²⁺, Cu²⁺) to form phosphides or complexes. Use ³¹P NMR to track reaction pathways and X-ray photoelectron spectroscopy (XPS) to characterize surface interactions. Electrochemical studies (e.g., cyclic voltammetry) quantify redox potentials of PH₃-metal systems .
Q. What are the challenges in quantifying PH₃’s contribution to global phosphorus budgets, and how can models address data gaps?
- Methodological Answer : PH₃ flux measurements require spatially resolved sampling across seasons and ecosystems. Lagrangian transport models integrate atmospheric dispersion data, while stable isotope probing links PH₃ emissions to specific biogeochemical pathways. Uncertainty analysis (e.g., Monte Carlo simulations) accounts for measurement variability .
Q. Data Validation and Reporting
Q. How should researchers handle discrepancies in phosphine data precision, such as overreported significant figures?
- Methodological Answer : Adhere to metrological guidelines (e.g., ISO/IEC 17025) for reporting uncertainties. For instrument outputs, truncate data to match the least precise method (e.g., ±5% for colorimetry vs. ±1% for GC). Raw datasets should be archived with metadata on sampling and analytical conditions .
Q. What quality assurance protocols ensure reproducibility in phosphine studies, particularly for interdisciplinary teams?
- Methodological Answer : Implement interlaboratory comparisons using certified reference materials (CRMs). Standard operating procedures (SOPs) must detail calibration, blank correction, and contamination controls (e.g., avoiding rubber septa that absorb PH₃). Peer review of analytical workflows enhances transparency .
Q. Tables for Reference
Table 1 : Comparison of Analytical Methods for Phosphine Detection in Water
Method | Sensitivity (LOD) | Interference Risks | Suitable Scenarios |
---|---|---|---|
GC-PFPD | 0.1 ng/L | High humidity | Lab-based, high-precision |
Colorimetric (Mo-blue) | 10 µg/L | PO₄³⁻, organic P | Field screening, low-cost |
NMR (³¹P) | 1 µg/L | Paramagnetic ions | Speciation studies |
Table 2 : Key Variables in Mesocosm Studies of PH₃ Dynamics
Variable | Control Strategy | Measurement Technique |
---|---|---|
Redox potential | Oxygen/nitrogen sparging | Pt-electrode microsensors |
Microbial activity | Selective inhibitors | qPCR/metagenomics |
PH₃ flux | Headspace sampling GC with cryogenic trapping |
Properties
CAS No. |
502454-97-9 |
---|---|
Molecular Formula |
H5OP |
Molecular Weight |
52.013 g/mol |
IUPAC Name |
phosphane;hydrate |
InChI |
InChI=1S/H2O.H3P/h1H2;1H3 |
InChI Key |
DJFBJKSMACBYBD-UHFFFAOYSA-N |
Canonical SMILES |
O.P |
Origin of Product |
United States |
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